molecular formula C9H13N3O2 B4444763 1-(2-Methoxyethyl)-3-pyridin-2-ylurea

1-(2-Methoxyethyl)-3-pyridin-2-ylurea

Cat. No.: B4444763
M. Wt: 195.22 g/mol
InChI Key: RHPOFSSHQSUXCH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-pyridin-2-ylurea is a synthetic urea derivative designed for research applications, particularly in medicinal chemistry and kinase profiling. The compound features a pyridin-2-yl moiety linked to a 2-methoxyethyl-substituted urea group, a structural motif recognized for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in small molecules . Urea derivatives similar to this compound are increasingly investigated as key scaffolds in the discovery of novel kinase inhibitors, such as those targeting Apoptosis Signal-Regulating Kinase 1 (ASK1), an upstream regulator in the MAPK signaling pathway . Research into pyridin-2-yl urea analogs highlights their utility in exploring stress-responsive signal transduction pathways, which are implicated in a range of cellular processes and disease states . The 2-methoxyethyl substituent may be incorporated to fine-tune the molecule's physicochemical properties, such as solubility and hydrogen-bonding capacity, thereby influencing its pharmacokinetic profile and interaction with target proteins . This compound serves as a valuable tool for researchers conducting structure-activity relationship (SAR) studies and for those requiring a specialized urea-based building block in the synthesis of complex bioactive molecules.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-7-6-11-9(13)12-8-4-2-3-5-10-8/h2-5H,6-7H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPOFSSHQSUXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-pyridin-2-ylurea typically involves the reaction of pyridine-2-ylamine with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted urea derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features and Key Differences

Compound Name Key Structural Features Unique Properties Reference
This compound Urea core, pyridin-2-yl, 2-methoxyethyl Balanced solubility and hydrogen-bonding potential -
1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea Urea core, thiophene, methoxyphenyl Enhanced lipophilicity; potential for aromatic interactions via thiophene
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea Urea core, furan, 2-methoxyethyl Electron-rich furan may improve binding to redox-active enzymes
1-Naphthalen-1-yl-3-pyridin-2-ylurea Urea core, naphthalene High steric bulk; likely targets hydrophobic pockets
1-(5-Chloro-6-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea Urea core, chloro-methoxy-pyridine, thiazolo-pyridine Chlorine substituent increases electrophilicity; thiazole enhances stability

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to purely aromatic analogs like 1-naphthalen-1-yl-3-pyridin-2-ylurea . However, it is less lipophilic than thiophene- or thiazole-containing derivatives .
  • Hydrogen-Bonding Capacity : The urea core is conserved across all analogs, but electron-withdrawing groups (e.g., chlorine in ’s compound) may reduce basicity, altering interaction strengths with targets .

Key Differentiators of this compound

Substituent Flexibility : The 2-methoxyethyl group provides conformational flexibility absent in rigid analogs like 1-naphthalen-1-yl-3-pyridin-2-ylurea .

Target Selectivity : The pyridin-2-yl group may favor interactions with kinases or GPCRs over pyridin-3-yl or pyridin-4-yl isomers, as seen in ’s diastereomer comparisons .

Synthetic Accessibility : Unlike complex fused-ring analogs (), the target compound’s simpler structure allows easier scale-up .

Research Implications

Further studies should prioritize:

  • In Vitro Binding Assays : To validate interactions with targets like carbonic anhydrase or serotonin receptors .
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the methoxyethyl chain or pyridine position .
  • Pharmacokinetic Profiling : Comparative analysis of metabolic stability against thiazole- or furan-containing analogs .

Q & A

Q. Key Citations

  • Synthetic optimization:
  • Computational modeling:
  • Biological assays:
  • SAR and data analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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